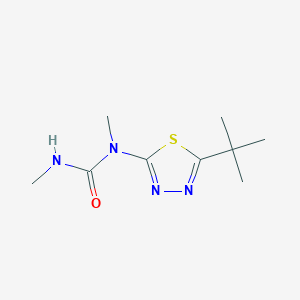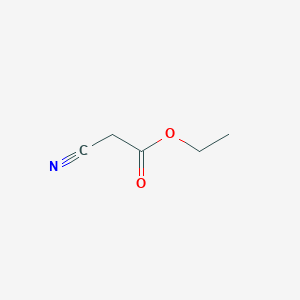
Vinclozolin M2
Descripción general
Descripción
El Vinclozolín M2 es un metabolito prominente del fungicida vinclozolín. El Vinclozolín es un fungicida dicarboximida ampliamente utilizado en la agricultura para controlar enfermedades como las manchas, las podredumbres y los mohos en los viñedos y en frutas y verduras como las frambuesas, la lechuga, el kiwi, las judías verdes y las cebollas . El Vinclozolín M2 se forma a través de la hidrólisis del vinclozolín y es conocido por sus propiedades antiandrogénicas .
Aplicaciones Científicas De Investigación
Vinclozolin M2 has several scientific research applications, including:
Chemistry: Used to study the persistence and environmental fate of chemical residues in ecosystems.
Biology: Investigated for its effects on endocrine disruption and antiandrogenic activity.
Medicine: Studied for its potential impacts on reproductive health and development.
Industry: Utilized in agricultural research to understand the degradation and transformation of fungicides.
Mecanismo De Acción
El Vinclozolín M2 ejerce sus efectos principalmente a través de su actividad antiandrogénica. Actúa como un antagonista de los receptores de andrógenos, inhibiendo la unión de andrógenos naturales como la testosterona . Esta disrupción en la señalización de andrógenos puede conducir a varios efectos biológicos, incluyendo un desarrollo y función reproductivos alterados . Los objetivos moleculares involucrados incluyen los receptores de andrógenos y las vías relacionadas con la señalización hormonal .
Análisis Bioquímico
Biochemical Properties
Vinclozolin M2 is known to interact with various biomolecules, particularly the mineralocorticoid receptor and the androgen receptor . It acts as an antagonist of these receptors, inhibiting their activity . This interaction is significant as it can influence various biochemical reactions within the cell.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to induce rapid changes in intercellular and intracellular signaling in liver progenitor cells . In prostate-derived cells, this compound significantly reduced DHT-induced PSA secretion and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on the mineralocorticoid and androgen receptors . By binding to these receptors, it inhibits their activity, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving rat liver epithelial cells, this compound was found to induce rapid changes in intercellular and intracellular signaling .
Metabolic Pathways
This compound is involved in metabolic pathways as a result of its formation from vinclozolin through successive esterase activity and decarboxylation
Subcellular Localization
In prostate-derived cells, this compound has been observed to be mostly localized at the nuclear level . This subcellular localization is significant as it allows this compound to exert its antagonistic effects on the mineralocorticoid and androgen receptors .
Métodos De Preparación
El Vinclozolín M2 se sintetiza mediante la descomposición metabólica del vinclozolín. La principal ruta sintética implica la hidrólisis del vinclozolín para producir 3’,5’-dicloro-2-hidroxi-2-metilbut-3-enanilida (M2) . Este proceso puede ocurrir en varios sistemas biológicos, incluidos los microsomas hepáticos de rata y los microsomas hepáticos humanos . Los métodos de producción industrial del vinclozolín implican la reacción de metil vinil cetona, cianuro de sodio, 3,5-dicloroanilina y fosgeno, seguida de la formación de cianohidrina e hidrólisis del nitrilo .
Análisis De Reacciones Químicas
El Vinclozolín M2 experimenta varios tipos de reacciones químicas, entre ellas:
Hidrólisis: El Vinclozolín se hidroliza para formar M2.
Oxidación: La oxidación adicional de M2 puede conducir a la formación de metabolitos adicionales.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en M2.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen NADPH para reacciones enzimáticas y varios agentes oxidantes y reductores para transformaciones químicas . Los principales productos formados a partir de estas reacciones incluyen otros metabolitos como el 3’,5’-dicloro-2,3,4-trihidroxi-2-metilbutilanilida .
4. Aplicaciones en la investigación científica
El Vinclozolín M2 tiene varias aplicaciones en la investigación científica, entre ellas:
Biología: Se investiga por sus efectos en la disrupción endocrina y la actividad antiandrogénica.
Medicina: Se estudia por sus posibles impactos en la salud y el desarrollo reproductivos.
Industria: Se utiliza en la investigación agrícola para comprender la degradación y transformación de los fungicidas.
Comparación Con Compuestos Similares
El Vinclozolín M2 es similar a otros compuestos que alteran el sistema endocrino, como el metoxicloro y la hidroxi flutamida . es único en su actividad antiandrogénica específica y en su formación como metabolito del vinclozolín . Otros compuestos similares incluyen:
Metoxicloro: Un compuesto estrogénico conocido por sus efectos disruptores del sistema endocrino.
Hidroxi flutamida: Un compuesto antiandrogénico utilizado en tratamientos médicos.
El Vinclozolín M2 destaca por su vía de formación específica y sus potentes efectos antiandrogénicos .
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-hydroxy-2-methylbut-3-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-3-11(2,16)10(15)14-9-5-7(12)4-8(13)6-9/h3-6,16H,1H2,2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYYIBNYONAZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9039789 | |
| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83792-61-4 | |
| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83792-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083792614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-DICHLORO-2-HYDROXY-2-METHYLBUT-3-ENANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Y06GAX2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















